molecular formula C14H10Cl2N2O2 B2596580 N,N'-bis(2-chlorophenyl)ethanediamide CAS No. 24439-88-1

N,N'-bis(2-chlorophenyl)ethanediamide

Cat. No.: B2596580
CAS No.: 24439-88-1
M. Wt: 309.15
InChI Key: LDSBLMRIKHVSHA-UHFFFAOYSA-N
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Description

N,N’-bis(2-chlorophenyl)ethanediamide is an organic compound with the molecular formula C14H12Cl2N2O2 It is characterized by the presence of two chlorophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-chlorophenyl)ethanediamide can be synthesized through a reaction between 2-chloroaniline and oxalyl chloride. The reaction typically involves the following steps:

    Formation of the intermediate: 2-chloroaniline reacts with oxalyl chloride to form 2-chlorophenyl isocyanate.

    Formation of the final product: The intermediate then reacts with another molecule of 2-chloroaniline to form N,N’-bis(2-chlorophenyl)ethanediamide.

The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of N,N’-bis(2-chlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chlorophenyl)ethanediamide undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorine atoms in the chlorophenyl groups can be substituted by other nucleophiles.

    Oxidation reactions: The compound can be oxidized to form corresponding oxides.

    Reduction reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution reactions: Products include substituted ethanediamides.

    Oxidation reactions: Products include oxides of the original compound.

    Reduction reactions: Products include amines derived from the reduction of the amide groups.

Scientific Research Applications

N,N’-bis(2-chlorophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-chloroethyl)ethanediamide
  • N,N’-bis(2-hydroxyphenyl)ethanediamide
  • Dichlorodiphenyldichloroethane (DDD)

Uniqueness

N,N’-bis(2-chlorophenyl)ethanediamide is unique due to the presence of two chlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N,N'-bis(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBLMRIKHVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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